molecular formula C6H10O3 B2986154 1-(3-Hydroxyoxetan-3-yl)propan-2-one CAS No. 1772605-56-7

1-(3-Hydroxyoxetan-3-yl)propan-2-one

Cat. No.: B2986154
CAS No.: 1772605-56-7
M. Wt: 130.143
InChI Key: SNLHQGWUZOIFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyoxetan-3-yl)propan-2-one is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes an oxetane ring, makes it valuable in pharmaceutical and synthetic chemistry studies. The compound is known for its potential in creating diverse applications due to its reactivity and stability.

Scientific Research Applications

1-(3-Hydroxyoxetan-3-yl)propan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyoxetan-3-yl)propan-2-one typically involves the formation of the oxetane ring followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of hydroxy ketones can be employed to form the oxetane ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyoxetan-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxetane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyoxetan-3-yl)propan-2-one involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    3-Oxetanone: Another oxetane derivative with similar reactivity.

    Oxetan-3-one: Shares the oxetane ring structure but differs in functional groups.

    1,3-Epoxypropanone: An isomer with different chemical properties.

Uniqueness

1-(3-Hydroxyoxetan-3-yl)propan-2-one is unique due to its specific functional groups and the presence of the hydroxy group on the oxetane ring. This makes it particularly valuable in synthetic chemistry for creating complex molecules with specific properties.

Properties

IUPAC Name

1-(3-hydroxyoxetan-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(7)2-6(8)3-9-4-6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLHQGWUZOIFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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